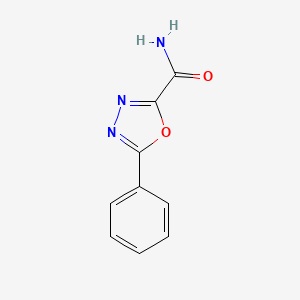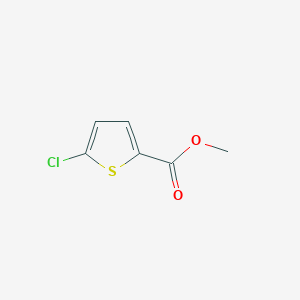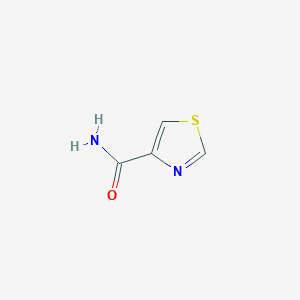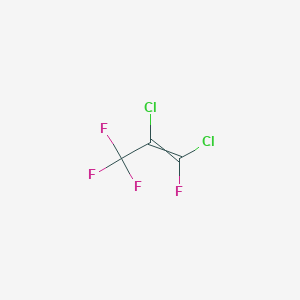
1,2-Dichloro-1,3,3,3-tétrafluoroprop-1-ène
Vue d'ensemble
Description
1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene (C3Cl2F4) is a chemical compound with a molecular weight of 182.93 g/mol . It is also known by other names such as 1,2-Dichlorotetrafluoropropene .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is C3Cl2F4 . The InChI representation isInChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9 . The Canonical SMILES representation is C(=C(F)Cl)(C(F)(F)F)Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.93 g/mol . It has a complexity of 135 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass are 181.9313180 g/mol .Applications De Recherche Scientifique
Fluide frigorigène dans les applications de pompage thermique à haute température
Le 1,2-Dichloro-1,3,3,3-tétrafluoroprop-1-ène, également connu sous le nom de R1234ze(Z), est étudié comme fluide frigorigène présentant un faible potentiel de réchauffement global (PRG) pour les applications de pompage thermique à haute température .
Cycles organiques de Rankine
Le R1234ze(Z) est également étudié pour son utilisation potentielle dans les cycles organiques de Rankine . Ces cycles sont utilisés pour la production d'électricité dans diverses industries, et l'utilisation d'un fluide à faible PRG comme le R1234ze(Z) pourrait contribuer à réduire l'impact environnemental.
Applications de climatisation et de réfrigération
Le composé est étudié pour une utilisation dans des applications de climatisation et de réfrigération . Son faible PRG en fait une alternative intéressante aux réfrigérants plus couramment utilisés qui ont des PRG plus élevés.
Solvant potentiel
Le R1234ze(Z) est considéré comme un solvant potentiel . Les propriétés de ce composé pourraient le rendre utile dans une variété de procédés industriels qui nécessitent des solvants.
Propellant
Une autre application potentielle du R1234ze(Z) est comme propellant . Cela pourrait être dans une variété d'industries, des aérosols à la fuséologie.
Agent de soufflage de mousse
Enfin, le R1234ze(Z) est étudié comme un agent de soufflage de mousse potentiel . Cela serait utilisé dans la production de mousses pour l'isolation et d'autres utilisations.
Analyse Biochimique
Biochemical Properties
1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity . This binding can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of potentially toxic byproducts . Long-term exposure to 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene has been associated with chronic oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . High doses of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene have been linked to liver and kidney toxicity, as well as disruptions in metabolic processes .
Metabolic Pathways
1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
Propriétés
IUPAC Name |
1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGSGIFQVXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334563 | |
| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-53-8 | |
| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








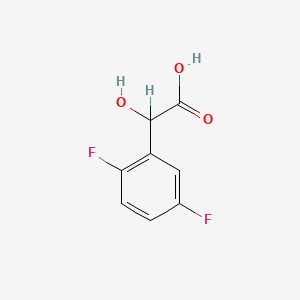
![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)

